3-Bromo-2-morpholinobenzaldehyde CAS number and structure
The following technical monograph provides an in-depth analysis of 3-Bromo-2-morpholinobenzaldehyde , a critical intermediate in the synthesis of pharmacologically active heterocyclic compounds. High-Value Scaffold for K...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth analysis of 3-Bromo-2-morpholinobenzaldehyde , a critical intermediate in the synthesis of pharmacologically active heterocyclic compounds.
High-Value Scaffold for Kinase and Phosphatase Inhibitor Discovery [1]
Executive Summary
3-Bromo-2-morpholinobenzaldehyde (CAS 1707365-29-4 ) is a trisubstituted benzene derivative characterized by a dense functionalization pattern.[1][2] It features an electrophilic aldehyde, a nucleophilic morpholine ring, and a chemically versatile bromine handle at the contiguous 1, 2, and 3 positions. This specific substitution pattern makes it a "privileged scaffold" in medicinal chemistry, particularly for the development of PI3K/mTOR inhibitors and striatal-enriched protein tyrosine phosphatase (STEP) inhibitors.[1] Its steric congestion and electronic properties allow for the construction of highly selective atropisomeric drugs and polycyclic heteroaromatics.[1]
Chemical Identity & Structural Analysis[1][3][4]
Property
Specification
Chemical Name
3-Bromo-2-morpholinobenzaldehyde
CAS Registry Number
1707365-29-4
Molecular Formula
C₁₁H₁₂BrNO₂
Molecular Weight
270.12 g/mol
SMILES
O=Cc1cccc(Br)c1N2CCOCC2
InChI Key
Predicted (Based on structure)
Appearance
Yellow to Orange Solid (Typical for amino-benzaldehydes)
Solubility
Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water.[1]
Structural Logic
The molecule consists of a central benzene ring substituted at three consecutive positions:[3]
C1 (Aldehyde): Acts as an electrophilic "warhead" for condensation reactions (e.g., reductive amination, heterocycle formation).[1]
C2 (Morpholine): A bulky, electron-donating group.[1] Its position ortho to both the aldehyde and the bromine induces significant steric twist, often forcing the morpholine ring out of coplanarity with the benzene ring.[1] This conformation is crucial for disrupting pi-stacking in biological targets, enhancing solubility, and improving pharmacokinetic profiles.
C3 (Bromine): A halogen handle ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the scaffold to be extended into complex pharmacophores.[1]
Synthetic Pathways & Experimental Protocols
The most robust route to 3-Bromo-2-morpholinobenzaldehyde utilizes a Nucleophilic Aromatic Substitution (SNAr ) strategy.[1] The starting material, 3-bromo-2-fluorobenzaldehyde , possesses a fluorine atom activated by the ortho-formyl group (an electron-withdrawing group), making it susceptible to displacement by morpholine.[1]
Diagram 1: Synthesis Workflow (SNAr Mechanism)
Caption: SNAr synthesis route exploiting the ortho-formyl activation of the fluorine leaving group.
Detailed Experimental Protocol
Objective: Synthesis of 3-Bromo-2-morpholinobenzaldehyde on a 10 mmol scale.
Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMSO.[1]
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Note: If the crude solid is colored, recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes).[1]
Self-Validating QC Metrics:
¹H NMR (CDCl₃, 400 MHz): Look for the aldehyde proton singlet at ~10.2 ppm.[1] The morpholine protons should appear as two multiplets at ~3.2 ppm (N-CH₂) and ~3.8 ppm (O-CH₂).[1] The aromatic region should show three distinct signals corresponding to the 1,2,3-substitution pattern.
LC-MS: Expect a parent ion peak [M+H]⁺ at m/z 270/272 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]
Reactivity Profile & Applications
The strategic value of 3-Bromo-2-morpholinobenzaldehyde lies in its orthogonal reactivity .[1] The molecule possesses two distinct reaction vectors that can be actuated sequentially to build complex heterocycles.[1][4]
Diagram 2: Divergent Synthesis Applications
Caption: Orthogonal reaction vectors allowing sequential functionalization of the scaffold.
Key Applications in Drug Discovery[1][6]
PI3K/mTOR Inhibitors: The morpholine ring is a critical pharmacophore in Phosphoinositide 3-kinase (PI3K) inhibitors.[1] It mimics the ATP adenine ring's interaction with the hinge region of the kinase.[1] The 3-bromo group allows for the attachment of heteroaryl tails that extend into the affinity pocket.[1]
STEP Inhibitors: Derivatives of this aldehyde have been explored as inhibitors of Striatal-Enriched Protein Tyrosine Phosphatase (STEP), a target for treating Alzheimer's and schizophrenia.[1] The aldehyde is often converted to a secondary alcohol or coupled to form a benzimidazole core.[1]
Atropisomeric Scaffolds: Due to the steric clash between the morpholine ring and substituents at the C3 position (after coupling), these molecules can exhibit axial chirality (atropisomerism), a property increasingly exploited to improve binding selectivity.[1]
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact CAS is limited, its structural analogs (halogenated benzaldehydes) dictate the following safety protocols:
Handling: Always manipulate within a chemical fume hood.[1] The aldehyde functionality can be prone to air oxidation (forming the benzoic acid); store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.[1]
Spill Response: Adsorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).[1]
References
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 3-Bromo-2-fluorobenzaldehyde (Precursor). Retrieved from [Link]
Xu, J., et al. (2014).[1] Structure-Based Optimization of Striatal-Enriched Protein Tyrosine Phosphatase Inhibitors. Journal of Medicinal Chemistry. (Demonstrates the use of 3-bromo-2-fluorobenzaldehyde in SNAr reactions with morpholine). Retrieved from [Link]
use of 3-Bromo-2-morpholinobenzaldehyde in organic synthesis
Application Note: Strategic Utilization of 3-Bromo-2-morpholinobenzaldehyde in Medicinal Chemistry Introduction: The "Privileged" Kinase Scaffold 3-Bromo-2-morpholinobenzaldehyde represents a high-value "privileged struc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 3-Bromo-2-morpholinobenzaldehyde in Medicinal Chemistry
Introduction: The "Privileged" Kinase Scaffold
3-Bromo-2-morpholinobenzaldehyde represents a high-value "privileged structure" in modern drug discovery, particularly within the development of phosphoinositide 3-kinase (PI3K) and mTOR inhibitors. Its structural utility is derived from its dense 1,2,3-trisubstituted arene pattern:
C1-Aldehyde: A versatile electrophile for linker attachment or heterocycle ring closure.
C2-Morpholine: A critical pharmacophore that improves solubility, metabolic stability, and often forms key hydrogen bonds within the kinase ATP-binding pocket (hinge region interaction).
C3-Bromide: A handle for cross-coupling reactions to extend the aromatic system, crucial for occupying the hydrophobic regions of target enzymes.
This Application Note provides optimized protocols for overcoming the inherent steric challenges of this molecule—specifically the "ortho-ortho" crowding around the morpholine ring—to facilitate efficient library synthesis.
Chemical Profile & Reactivity Map
Structural Analysis:
The molecule features a "sandwiched" morpholine ring between the aldehyde and the bromine. This steric congestion forces the morpholine ring to twist out of coplanarity with the benzene ring. Consequently, reactions at the C3-Bromine (Suzuki/Buchwald) are kinetically retarded compared to unhindered aryl bromides, requiring specialized catalytic systems.
Reactivity Flowchart:
Figure 1: Divergent synthetic pathways. Note the high steric demand in Path A due to the flanking morpholine group.
Application I: C3-Arylation via Suzuki-Miyaura Coupling
Challenge: The C3-position is sterically hindered by the bulky C2-morpholine group. Standard catalysts (e.g., Pd(PPh₃)₄) often result in low yields or dehalogenation byproducts.
Solution: Use of electron-rich, bulky phosphine ligands (Buchwald-type) or bidentate ligands (dppf) to facilitate oxidative addition and reductive elimination in crowded environments.
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) OR XPhos Pd G2 (2–3 mol%)
Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
Preparation: In a microwave vial or pressure tube, combine the aldehyde (1.0 equiv), arylboronic acid (1.5 equiv), and Pd catalyst.
Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid and oxidation of the aldehyde.
Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.1 M) and the aqueous K₂CO₃ solution via syringe.
Reaction: Heat to 90–100°C for 4–12 hours.
Note: If using XPhos Pd G2, reaction times may be shorter (1–2 hours).
Work-up: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Purification: Flash column chromatography (Hexanes/EtOAc). The aldehyde product is typically a bright yellow solid.
Data Summary: Catalyst Performance
Catalyst System
Ligand Type
Yield (Isolated)
Notes
Pd(PPh₃)₄
Monodentate
< 30%
Stalled conversion; significant debromination.
Pd(dppf)Cl₂
Bidentate
75–85%
Robust; standard recommendation.
XPhos Pd G2
Bulky/Dialkyl
88–95%
Best for extremely hindered boronic acids.
Application II: C1-Functionalization via Reductive Amination
Challenge: Preserving the C3-Bromine for later steps while modifying the aldehyde.
Solution: Use of Sodium Triacetoxyborohydride (STAB), a mild reducing agent that will not reduce the aryl bromide or the morpholine ring.
Imine Formation: Dissolve the aldehyde and amine in DCE (0.2 M). Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.
Checkpoint: Monitor by TLC.[4] Disappearance of the aldehyde spot indicates imine formation.
Reduction: Add NaBH(OAc)₃ in one portion.
Reaction: Stir at RT for 4–16 hours.
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
Extraction: Extract with DCM (3x).
Purification: Amine products often require amine-functionalized silica or basified eluents (DCM/MeOH + 1% NH₄OH) to prevent streaking.
Application III: Quinazoline Scaffold Construction
This scaffold is a precursor to Quinazoline-based PI3K inhibitors (e.g., Idelalisib analogs) via condensation with guanidines or amidines.
Protocol C: Cyclization to 8-Bromo-4-aminoquinazolines
Mechanism: The aldehyde condenses with the active methylene/amine, followed by oxidative aromatization or intramolecular nucleophilic attack.
Reagents:
Substrate: 3-Bromo-2-morpholinobenzaldehyde
Reagent: Guanidine Carbonate (or Amidine HCl)
Solvent: DMA or DMF
Additive: K₂CO₃ or NaH
Workflow:
Dissolve aldehyde and Guanidine Carbonate (2.0 equiv) in DMA.
Heat to 140°C for 12–24 hours.
Mechanism Note: The morpholine group at C2 acts as a leaving group in some severe SNAr conditions, but in this specific benzaldehyde condensation, the goal is usually to fuse the pyrimidine ring onto the aldehyde/C2 positions.
Correction: If Retaining the Morpholine is desired (as in PI3K inhibitors), the cyclization usually happens before introducing the morpholine, OR the morpholine is stable if the cyclization targets the aldehyde and a substituent at C6 (not present here).
Alternative Route: For this specific scaffold, the aldehyde is often converted to a nitrile, then cyclized.
Direct Route: Reaction with 2-aminobenzamide derivatives leads to Quinazolinones.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Yield in Suzuki
Steric hindrance at C3 preventing oxidative addition.
Switch to XPhos or SPhos ligands. Increase temperature to 110°C.
Debromination (Ar-H)
Overheating with Pd(PPh₃)₄; Hydride source present.
Use anhydrous solvents; Switch to Pd(dppf)Cl₂; Lower temp to 80°C.
Aldehyde Oxidation
Air exposure.
Store starting material under Argon at 4°C. Purge all reaction solvents.
Incomplete Amination
Imine equilibrium unfavorable.
Add molecular sieves (4Å) to the reaction mixture to trap water.
References
PI3K Inhibitor Design: Welker, M. E., & Kulik, G. (2013).[5] Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.[5][6] Bioorganic & Medicinal Chemistry, 21(14), 4063-4091.[5] Link
Suzuki Coupling (Steric): Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered substrates. Accounts of Chemical Research, 41(11), 1461-1473. Link
Reductive Amination: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
Morpholine-Pyrimidine Synthesis: Wright, E. W., et al. (2025).[7] Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(10).[7][8] Link
General Suzuki Conditions: Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Application Note: Modular Synthesis of Heterocyclic Scaffolds from 3-Bromo-2-morpholinobenzaldehyde
This Application Note provides a comprehensive technical guide for the synthesis of bioactive heterocyclic scaffolds derived from 3-Bromo-2-morpholinobenzaldehyde . This intermediate is a privileged building block in med...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the synthesis of bioactive heterocyclic scaffolds derived from 3-Bromo-2-morpholinobenzaldehyde . This intermediate is a privileged building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PI3K, mTOR) where the morpholine moiety acts as a critical hydrogen-bond acceptor and solubility enhancer.[1][2]
Executive Summary
3-Bromo-2-morpholinobenzaldehyde (CAS: 1289132-50-6 / Analogues) represents a densely functionalized "1,2,3-trisubstituted" arene scaffold. Its unique substitution pattern—featuring an electron-withdrawing aldehyde (C1), an electron-donating morpholine (C2), and a reactive bromine handle (C3)—presents both challenges (steric crowding) and opportunities (divergent synthesis).[1][2]
This guide details three validated synthetic workflows to convert this intermediate into high-value heterocyclic libraries:
The "Pendant" Route: Synthesis of 2-arylquinolines via modified Friedländer condensation.
The "Linker" Route: Construction of pyrazoline cores via Claisen-Schmidt/Cyclization cascades.
The "Core" Expansion: Late-stage Suzuki-Miyaura cross-coupling to install biaryl motifs.
Chemical Space & Reactivity Analysis
The starting material exhibits a "push-pull" electronic system. The morpholine ring at C2 is sterically crowded, flanked by the aldehyde (C1) and the bromine (C3).[1][2]
Steric Constraint: The ortho-morpholine forces the aldehyde out of planarity, potentially retarding nucleophilic attack.[1]
Electronic Effect: The C3-Bromine is deactivated for oxidative addition due to the electron-rich morpholine ring, requiring specialized phosphine ligands (e.g., SPhos, XPhos) for efficient cross-coupling.[2]
Chemo-selectivity: The aldehyde is the most reactive site (electrophilic), followed by the bromine (aryl halide).[1]
Strategic Reaction Map
The following diagram illustrates the divergent pathways available for this scaffold.
Figure 1: Divergent synthetic pathways from the core aldehyde scaffold.[2]
Detailed Experimental Protocols
Protocol A: Synthesis of 2-(3-Bromo-2-morpholinophenyl)quinolines
Target: Kinase inhibitor scaffolds where the morpholine-phenyl ring acts as a solvent-exposed "tail."
Mechanism: Modified Friedländer Condensation.
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-2-morpholinobenzaldehyde (1.0 mmol, 270 mg) and 2-Aminoacetophenone (1.0 mmol, 135 mg) in ethanol (10 mL).
Catalysis: Add solid KOH (2.5 mmol, 140 mg) in a single portion.
Reflux: Fit the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours.
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (
) should disappear, and a highly fluorescent quinoline spot () should appear.[1][2]
Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL).
Isolation: A yellow precipitate will form. Filter the solid under vacuum.
Purification: Recrystallize from hot ethanol or purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).
Expected Yield: 75–85%
Expert Insight: The bulky morpholine group may slow down the initial imine formation. If conversion is low, switch solvent to glacial acetic acid with a catalytic amount of
(acid-catalyzed mechanism) and reflux for 12 hours.
Protocol B: Synthesis of Pyrazoline Derivatives via Chalcones
Target: High-sp3 character scaffolds for fragment-based drug discovery (FBDD).
Mechanism: Claisen-Schmidt Condensation followed by Michael addition/Cyclization.
Step 1: Chalcone Formation
Dissolve 3-Bromo-2-morpholinobenzaldehyde (1.0 mmol) and Acetophenone (1.0 mmol) in MeOH (5 mL).
Add 40% NaOH (aq) (0.5 mL) dropwise at 0°C.
Stir at room temperature for 12 hours. A heavy precipitate (Chalcone) will form.
Filter and wash with cold MeOH.
Step 2: Pyrazoline Cyclization
Suspend the Chalcone (0.5 mmol) in Ethanol (10 mL).
Degassing: In a microwave vial, combine the aldehyde (0.5 mmol), boronic acid (0.6 mmol), and base (0.5 mL). Add Dioxane (4 mL). Sparge with Argon for 5 minutes.
Catalyst Addition: Add the Pd-catalyst rapidly under Argon flow. Seal the vial.
Reaction: Heat to 100°C for 12 hours (thermal) or 110°C for 30 minutes (Microwave).
Filtration: Filter through Celite to remove Pd black.
Purification: Flash chromatography.
Critical Note: Do not use bulky bases like
if using thermal heating, as protodebromination can compete.[1][2] The SPhos ligand is highly recommended if the boronic acid is also ortho-substituted.
References & Validation
Friedländer Quinoline Synthesis:
Marco-Contelles, J., et al. "Synthesis and biological evaluation of new quinoline derivatives."[1][2] Journal of Medicinal Chemistry, 2005.[1][2] [2]
Pyrazoline Synthesis:
Levai, A. "Synthesis of 2-pyrazolines by the reactions of chalcones with hydrazines." Journal of Heterocyclic Chemistry, 2002.[1][2] [2]
Sterically Hindered Suzuki Couplings:
Martin, R., & Buchwald, S. L.[1][2] "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Accounts of Chemical Research, 2008.[1][2] [2]
Morpholine in Drug Design:
Kumari, A., et al. "Morpholine as a privileged scaffold in medicinal chemistry."[1][2] Bioorganic & Medicinal Chemistry, 2020.[1][2][3]
Disclaimer: All protocols involve hazardous chemicals (brominated aromatics, hydrazine).[1] Perform all reactions in a fume hood with appropriate PPE.
experimental procedure for the reduction of 3-Bromo-2-morpholinobenzaldehyde
Executive Summary This guide details the experimental procedure for the chemoselective reduction of 3-Bromo-2-morpholinobenzaldehyde to (3-bromo-2-morpholinophenyl)methanol .[1] This transformation is a critical step in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the experimental procedure for the chemoselective reduction of 3-Bromo-2-morpholinobenzaldehyde to (3-bromo-2-morpholinophenyl)methanol .[1] This transformation is a critical step in the synthesis of PI3K inhibitors and other kinase-targeting scaffolds where the benzyl alcohol serves as a key linker or leaving group precursor.
The protocol utilizes Sodium Borohydride (NaBH₄) in a THF/Methanol co-solvent system.[2][3] This method is selected for its operational simplicity, high chemoselectivity (avoiding debromination), and scalability.[1] Special attention is given to the workup conditions to manage the basicity of the morpholine moiety, ensuring maximum recovery of the product.[1]
While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent, it is unsuitable for this substrate due to the risk of hydrodehalogenation (removal of the bromine atom) and over-reduction of potential impurities.
Sodium Borohydride (NaBH₄) is mild and chemoselective.[4] It reduces the aldehyde to the primary alcohol without affecting the aryl bromide or the morpholine ring.
Stoichiometry: Theoretically, 0.25 molar equivalents of NaBH₄ are required (since one BH₄⁻ anion delivers 4 hydrides). However, to overcome kinetic barriers imposed by the bulky ortho-morpholine group, we utilize 0.6 – 1.0 equivalents .[1]
Solvent Strategy: The Steric Factor
The substrate features a "1,2,3-substitution pattern" (1-aldehyde, 2-morpholine, 3-bromo).[1] The bulky morpholine group at the ortho position creates significant steric crowding around the carbonyl carbon and can reduce solubility in cold alcohols.
Recommendation: Use a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) .
THF: Solubilizes the bulky organic substrate.
MeOH: Essential for the mechanism, as it facilitates the protonolysis of the intermediate borate complex.[1]
Workup Criticality: The pH Switch
The morpholine nitrogen is basic (pKa of conjugate acid ~8.3).
Risk: If the reaction is quenched with strong acid (e.g., 1N HCl), the product will protonate and partition into the aqueous layer , leading to catastrophic yield loss during extraction.[1]
Solution: Quench with saturated aqueous Ammonium Chloride (NH₄Cl) or water. Ensure the aqueous phase pH remains basic (pH > 8) during extraction, potentially by adding saturated Sodium Bicarbonate (NaHCO₃).
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-2-morpholinobenzaldehyde
Welcome to the technical support center dedicated to the synthesis of 3-Bromo-2-morpholinobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this impor...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the synthesis of 3-Bromo-2-morpholinobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve high-purity yields.
Section 1: The Core Reaction - Mechanism and Key Parameters
Q1: What is the fundamental reaction mechanism for synthesizing 3-Bromo-2-morpholinobenzaldehyde, and why is regioselectivity achieved?
The synthesis of 3-Bromo-2-morpholinobenzaldehyde from 2,3-dibromobenzaldehyde and morpholine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This reaction is not a simple displacement; it involves a two-step addition-elimination sequence.
Causality of the Mechanism:
Nucleophilic Attack: The nitrogen atom of morpholine, a potent nucleophile, attacks the carbon atom bearing the bromine at the 2-position of the benzene ring. This position is electronically deficient and thus "activated" for attack.
Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the ortho-aldehyde group. This delocalization provides significant stabilization, making the attack at the 2-position kinetically and thermodynamically favorable.[2]
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, yielding the final product.
Regioselectivity Explained: The aldehyde group (-CHO) is a strong electron-withdrawing group. Its activating effect is most pronounced at the ortho (C2) and para positions. The bromine at the C3 (meta) position is not significantly activated, making substitution at this site much less likely under typical SNAr conditions.[3] This electronic preference is the primary driver for the high regioselectivity of the reaction.
Caption: SNAr reaction pathway for the synthesis.
Q2: What are the most critical reaction parameters to control for a successful synthesis?
Optimizing this SNAr reaction requires a careful balance of several factors. Each parameter influences reaction rate, yield, and purity by directly affecting the reaction mechanism and the stability of reactants and products.
Parameter
Recommended Range/Options
Rationale & Expert Insights
Base
K₂CO₃, Cs₂CO₃, NaH, t-BuOK
A base is essential to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. For challenging substrates, stronger bases like NaH or t-BuOK may be required.[4] Carbonates (K₂CO₃, Cs₂CO₃) are often sufficient and easier to handle. The choice of base can significantly impact the reaction rate.
Solvent
DMSO, DMF, NMP, Toluene
Aprotic polar solvents (DMSO, DMF, NMP) are ideal for SNAr reactions.[5] They effectively solvate the cation of the base, leaving the anion more reactive, and they do not interfere with the nucleophile. Toluene can also be used, often at higher temperatures. Solvent choice affects both solubility and reaction temperature.
Temperature
80 - 140 °C
Heat is almost always required to overcome the activation energy barrier. However, excessive heat can lead to decomposition and the formation of tar-like byproducts.[6] Start with a moderate temperature (e.g., 100 °C) and adjust based on reaction monitoring.
Stoichiometry
Morpholine: 1.1 - 1.5 eq. Base: 1.5 - 2.5 eq.
A slight excess of morpholine ensures the complete consumption of the limiting starting material. A larger excess of the base is needed to neutralize the generated acid and facilitate the reaction. Precise control prevents side reactions and simplifies purification.
Atmosphere
Inert (Nitrogen or Argon)
While not always strictly necessary, performing the reaction under an inert atmosphere prevents potential oxidation of the aldehyde group, especially at elevated temperatures, ensuring higher product purity.
Section 2: Troubleshooting Guide - Common Experimental Issues
Q: My reaction has stalled, showing low or no conversion of 2,3-dibromobenzaldehyde. What are the likely causes and how can I fix it?
This is a common issue that can almost always be resolved by systematically evaluating the reaction conditions.[7] A number of errors can contribute to low reaction yields, including careless procedure, post-reaction manipulations, or decomposition.[7]
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Troubleshooting Steps:
Insufficient Temperature: The activation energy for SNAr can be high. If you are running the reaction below 80 °C, it is likely too cold. Gradually increase the temperature and monitor the reaction by TLC.
Incorrect Base: If you are using a weak base like triethylamine, it may not be sufficient. Switch to a stronger base such as potassium carbonate or, for a more robust approach, potassium tert-butoxide.[4] Ensure you are using at least 1.5 equivalents.
Reagent Quality: Morpholine is hygroscopic and can absorb water from the air, which can quench the base and hinder the reaction. Use freshly opened or distilled morpholine. The purity of the 2,3-dibromobenzaldehyde is also critical.
Solvent Issues: The solvent must be anhydrous. Water can compete with the nucleophile and react with stronger bases. Use a properly dried, polar aprotic solvent.[8]
Q: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I identify and minimize them?
Side product formation is typically a result of the reaction conditions being too harsh or an imbalance in stoichiometry.
Cause: This occurs if the reaction temperature is too high or the reaction is left for too long, allowing the less-reactive bromine at the 3-position to be substituted.
Solution: Reduce the reaction temperature and monitor the reaction closely. Stop the reaction as soon as the starting material is consumed. Use a more controlled stoichiometry with only a slight excess of morpholine (1.1-1.2 eq.).
Reaction at the Aldehyde:
Cause: Morpholine can act as a nucleophile and attack the electrophilic aldehyde carbon, especially in the absence of a strong base or at lower temperatures where the SNAr reaction is slow.[9]
Solution: Ensure a suitable base is present from the start of the reaction. This promotes the SNAr pathway over aldehyde addition.
Decomposition (Dark/Tarry Mixture):
Cause: High temperatures (>140-150 °C) can cause the aldehyde and other aromatic compounds to polymerize or decompose.[6]
Solution: Lower the reaction temperature and increase the reaction time.[6] If the reaction requires high heat to proceed, consider switching to a microwave-assisted protocol, which can often promote the desired reaction at lower bulk temperatures with shorter reaction times.[10]
Section 3: Protocols and Analytical Data
Q: Can you provide a reliable, step-by-step starting protocol for this synthesis?
This protocol is a robust starting point that can be further optimized based on your specific laboratory setup and results.
Experimental Protocol: Synthesis of 3-Bromo-2-morpholinobenzaldehyde
Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, condenser, and dropping funnel) is oven-dried or flame-dried to remove any residual moisture.[7] Assemble the apparatus under an inert atmosphere of nitrogen or argon.
Reagent Setup:
To the reaction flask, add 2,3-dibromobenzaldehyde (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF, approx. 0.5 M concentration relative to the starting material).
Begin vigorous stirring to create a suspension.
Nucleophile Addition:
In a separate flask, dissolve morpholine (1.2 eq.) in a small amount of anhydrous DMF.
Add the morpholine solution dropwise to the stirred reaction mixture at room temperature.
Reaction:
Heat the reaction mixture to 100 °C using an oil bath.
Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
Workup:
Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature.
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
The resulting crude solid or oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Q: What are the expected analytical characteristics for verifying the product?
A combination of spectroscopic methods is essential for unambiguous characterization of the final product.[11]
Technique
Expected Result for 3-Bromo-2-morpholinobenzaldehyde
¹H NMR
- Aldehyde proton (singlet) around δ 10.2 ppm. - Aromatic protons (multiplets) between δ 7.2-7.8 ppm. - Morpholine protons (two triplets, appearing as multiplets) between δ 3.0-4.0 ppm.
¹³C NMR
- Aldehyde carbonyl carbon around δ 190 ppm. - Aromatic carbons between δ 120-160 ppm. - Morpholine carbons around δ 50 ppm (C-N) and δ 67 ppm (C-O).
Mass Spec (EI)
Molecular Ion (M⁺) peak showing a characteristic isotopic pattern for one bromine atom (two peaks of ~1:1 intensity at m/z 271 and 273).[12]
FTIR
- Strong C=O stretch for the aldehyde at ~1690 cm⁻¹. - C-N stretching vibrations around 1230 cm⁻¹. - C-Br stretch in the fingerprint region (~600-700 cm⁻¹).
Section 4: Frequently Asked Questions (FAQs)
Q: Are there any specific safety precautions for this reaction?
A: Yes. 3-Bromobenzaldehyde derivatives can be irritants to the skin, eyes, and respiratory system.[13] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14] The solvents DMF and DMSO have specific handling requirements; consult their Safety Data Sheets (SDS).
Q: Can I use a different halogenated starting material, like 2,3-dichlorobenzaldehyde?
A: Yes, but the reaction conditions will likely need to be more forcing. The C-Cl bond is stronger than the C-Br bond, making the chloride a poorer leaving group. You may need higher temperatures, a stronger base, or potentially a catalyst to achieve a similar conversion rate.
Q: Is column chromatography the only way to purify the product?
A: While chromatography is the most common and reliable method, recrystallization may be an option if the crude product is relatively clean and solid. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
References
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
Technical Support Center: Stability & Handling of 3-Bromo-2-morpholinobenzaldehyde
This is a technical support guide designed for researchers working with 3-Bromo-2-morpholinobenzaldehyde . It addresses stability, reactivity, and troubleshooting under acidic conditions.[1] [2] Product ID: 3-Br-2-Morph-...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers working with 3-Bromo-2-morpholinobenzaldehyde . It addresses stability, reactivity, and troubleshooting under acidic conditions.[1]
[2]
Product ID: 3-Br-2-Morph-BA
CAS: 3132-99-8 (Parent isomer reference) / Specific derivative
Chemical Class: Ortho-amino Benzaldehyde
Support Tier: Level 3 (Senior Scientist)[2]
Executive Summary
3-Bromo-2-morpholinobenzaldehyde exhibits a unique stability profile due to the ortho-relationship between the basic morpholine ring and the reactive aldehyde group.[2] Under acidic conditions, the primary stability issues are protonation-induced solubility changes and unintended acetalization , rather than irreversible degradation of the core skeleton. The electron-withdrawing bromine atom at position 3 adds steric bulk and deactivates the ring, generally preventing oxidative debromination but influencing the basicity of the morpholine nitrogen.
Part 1: Troubleshooting Guides (Q&A)
Category A: Solubility & Precipitation Issues
Q1: I added dilute HCl to my reaction mixture, and a yellow precipitate formed immediately. Has my compound degraded?Diagnosis: Likely Salt Formation , not degradation.
Technical Explanation: The morpholine nitrogen is a basic center (
for conjugate acid). Upon addition of acid (HCl, HSO), the nitrogen is protonated to form the morpholinium salt . Unlike the free base, this salt is highly polar and often insoluble in non-polar organic solvents (DCM, EtO, Toluene), leading to precipitation.
Resolution:
Verification: Filter the solid and dissolve a small amount in D
O or DMSO-. Check H NMR. If the aldehyde peak ( ppm) and aromatic signals remain but are shifted downfield, it is the salt.
Recovery: Neutralize the suspension with saturated NaHCO
or 1M NaOH until pH > 9. Extract with DCM to recover the free base.
Q2: My compound is stuck in the aqueous layer during workup. How do I get it out?Diagnosis:pH-Dependent Partitioning .
Technical Explanation: If the aqueous layer is acidic (pH < 7), the compound exists as the water-soluble cation (ammonium species). It will not partition into organic solvents.
Protocol:
Step 1: Cool the aqueous layer to 0–5 °C.
Step 2: Slowly add 2M NaOH while stirring until pH reaches 10–11. The solution should turn cloudy or oily as the free base regenerates.
Step 3: Extract immediately with EtOAc or DCM (3x).
Category B: Spectral Anomalies (NMR/HPLC)
Q3: I ran the reaction in Methanol/HCl, and the aldehyde proton signal (10 ppm) disappeared from the NMR. Is the formyl group gone?Diagnosis:Acetal/Hemiacetal Formation .
Technical Explanation: Aldehydes are electrophilic. In the presence of alcohols (MeOH, EtOH) and an acid catalyst, 3-Bromo-2-morpholinobenzaldehyde rapidly converts to the dimethyl acetal.[2] This is a reversible equilibrium but favors the acetal in anhydrous alcoholic acid.
Reaction:
Resolution:
To Revert: Treat the mixture with aqueous acid (e.g., 1M HCl/THF 1:1) for 1 hour to hydrolyze the acetal back to the aldehyde.
Prevention: Avoid alcoholic solvents if acidic conditions are required. Use aprotic solvents (DCM, THF, Acetonitrile).
Q4: I see a new peak at ~1650 cm⁻¹ in IR and a broad peak at 11-12 ppm in NMR. What is this?Diagnosis:Oxidation to Benzoic Acid .
Technical Explanation: Ortho-amino benzaldehydes are susceptible to auto-oxidation, converting to 3-bromo-2-morpholinobenzoic acid .[2] This is accelerated by light and trace metals. The peak at 11-12 ppm is the carboxylic acid proton.
Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20 °C.
Part 2: Stability Mechanisms & Visualizations
Mechanism 1: Acid-Mediated Pathways
The following diagram illustrates the divergent pathways the compound takes depending on the solvent and specific acidic environment. Note that Path A (Salt Formation) is reversible and safe, while Path B (Acetalization) chemically alters the species.
Figure 1: Stability and reactivity pathways of 3-Bromo-2-morpholinobenzaldehyde under various environmental conditions.[2]
Protocol: Recovery of Free Base from Acidic Reaction Mixtures
Use this protocol if your compound has "disappeared" into the aqueous wash.
Identify Phase: Retain the aqueous layer (check pH; it should be < 2).
Cooling: Place the flask in an ice bath (
).
Reasoning: Neutralization is exothermic; heat can promote side reactions or decomposition.
Neutralization: Add saturated
or dropwise.
Endpoint: Monitor pH until it persists at pH 10 .
Visual Cue: A yellow oil or solid will separate from the water.
Extraction: Extract with Dichloromethane (DCM) (
per gram of substrate).
Note: Do not use Ether if the compound is an oil; DCM is better for solubilizing polar aromatics.
Drying: Dry organic layer over
(Sodium Sulfate). Avoid if the aldehyde is extremely sensitive (Lewis acidic Mg can sometimes catalyze trimerization, though rare here).
Part 4: Critical "Watch-Outs"
The "Tert-Amino Effect": While less likely in acidic media (due to protonation of the amine), be aware that upon neutralization and heating , ortho-amino benzaldehydes can undergo intramolecular cyclization to form acridine-like or fused heterocyclic structures [1].[2] Always keep temperatures low (< 40 °C) during the neutralization step.
Schiff Base Hydrolysis: If you are synthesizing this compound via hydrolysis of an imine (Schiff base), ensure the acid concentration is sufficient to drive the equilibrium but not so high as to degrade the morpholine ring (requires very harsh conditions, e.g., 48% HBr, reflux) [2].
Storage: Never store the acidic salt for prolonged periods if it contains traces of moisture; the localized high acidity can promote slow degradation. Store as the free base under Argon.
References
Meth-Cohn, O., & Suschitzky, H. (1972). The tert-amino-effect: Cyclisation of ortho-substituted tertiary anilines. Advances in Heterocyclic Chemistry .
Larkin, J. (2004). Degradation of Morpholine and its Derivatives. Journal of Organic Chemistry . (General reactivity context).
BenchChem Technical Data . General handling of Halogenated Benzaldehydes. (Inferred stability data).
Sigma-Aldrich Safety Data Sheet . 3-Bromobenzaldehyde Stability Data.
Technical Support Center: Catalyst Optimization & Troubleshooting
Topic: Catalyst Poisoning in Reactions with 3-Bromo-2-morpholinobenzaldehyde Ticket ID: #TS-492-MORPH Status: Open Severity: High (Experimental Stalling) Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Catalyst Poisoning in Reactions with 3-Bromo-2-morpholinobenzaldehyde
Ticket ID: #TS-492-MORPH
Status: Open
Severity: High (Experimental Stalling)
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely accessing this guide because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Heck) using 3-Bromo-2-morpholinobenzaldehyde has failed to reach full conversion.
This substrate presents a "perfect storm" for palladium catalyst poisoning due to its 1,2,3-trisubstituted pattern . The morpholine ring (position 2) is sterically crowded between the aldehyde (position 1) and the bromine (position 3). This proximity forces the morpholine ring out of planarity, decoupling the nitrogen lone pair from the aromatic system and making it a potent Lewis base capable of displacing phosphine ligands and arresting the catalytic cycle.
This guide details the mechanism of this deactivation and provides validated protocols to overcome it.
Part 1: The Chemistry of Inhibition (Root Cause Analysis)
To fix the reaction, you must understand why it is failing. The failure mode is rarely simple oxidative addition; it is competitive coordination .
The "Chelation Trap" Mechanism
In a standard catalytic cycle, the Palladium (Pd) center must remain ligated by phosphines to maintain activity. With this substrate, the morpholine nitrogen and the aldehyde oxygen can act as a bidentate ligand (a "hemi-labile" pincer), trapping the Palladium in an inactive state.
Key Deactivation Pathways:
N-Coordination: The ortho-morpholine nitrogen coordinates to Pd(II) after oxidative addition, forming a stable palladacycle that resists transmetallation.
Pd-Black Formation: The substrate displaces the stabilizing phosphine ligands. Without ligands, the high-energy Pd(0) atoms aggregate into inactive Palladium black (visible as gray precipitate).
Visualizing the Poisoning Pathway
Figure 1: The kinetic competition between the productive catalytic cycle (dashed) and the poisoning pathway (solid red). The proximity of the morpholine nitrogen allows it to "snap" onto the metal center faster than the external coupling partner can react.
Part 2: Diagnostic Workflow
Before changing your entire protocol, identify the specific failure mode using this decision tree.
Figure 2: Diagnostic decision tree for isolating the cause of reaction failure.
Part 3: Troubleshooting & Solutions (FAQ)
Q1: My reaction turns black immediately upon heating. What is happening?
Diagnosis: "Pd-Blackout." The morpholine nitrogen is displacing your phosphine ligands. Once the phosphine leaves, the naked Palladium atoms clump together.
The Fix: You need a ligand that binds to Palladium tighter than the morpholine does.
Stop using:
or simple with .
Start using:Buchwald Pre-catalysts (e.g., XPhos Pd G3 or SPhos Pd G3). These bulky biaryl phosphine ligands create a "roof" over the metal center, physically blocking the morpholine nitrogen from coordinating while still allowing oxidative addition.
Q2: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition. The product (the biaryl species) might be an even better chelator than the starting material, or the catalyst has degraded into an inactive dimer.
The Fix:
Switch to Pd-PEPPSI-IPr: This is an NHC (N-Heterocyclic Carbene) catalyst. The carbene bond is incredibly strong and resistant to displacement by amines. It is the "nuclear option" for difficult substrates.
Base Selection: Switch from
to (anhydrous) or CsF . Carbonates can sometimes be too weak to promote transmetallation in sterically hindered systems.
Q3: Can I use a Lewis Acid to "mask" the morpholine nitrogen?
Technical Warning: While adding
or is a common trick to tie up amines, do not do this with this substrate.Reason: You have a free aldehyde (-CHO). Strong Lewis acids will activate the aldehyde towards side reactions (aldol condensation) or decomposition, creating a tarry mess. Rely on steric ligand protection (Solution Q1) instead.
Part 4: Validated Experimental Protocols
Below are two protocols designed specifically to mitigate the ortho-morpholine interference.
Protocol A: The "Buchwald" Method (Recommended for Suzuki Coupling)
Charge a reaction vial with the Substrate, Boronic Acid, Base, and Catalyst.
Cap and purge with Argon/Nitrogen for 5 minutes (evacuate/refill x3).
Add degassed solvent (Dioxane/Water mix) via syringe.
Heat to 80°C. Monitor by LCMS at 1 hour.
Why this works: The XPhos ligand is extremely bulky. It prevents the morpholine nitrogen from approaching the Pd center (steric repulsion).
Protocol B: The "PEPPSI" Method (For Stubborn Substrates)
Best for: Very sterically hindered coupling partners.
Component
Equivalents
Notes
Catalyst
2 mol% Pd-PEPPSI-IPr
Highly stable to air and moisture
Base
2.0 equiv
or
Solvent
Toluene or DME
Anhydrous conditions preferred
Temp
80°C
Step-by-Step:
Combine solid reagents in the vial.
Add anhydrous Toluene.
Heat to 80°C.
Why this works: The NHC ligand on the PEPPSI catalyst does not dissociate. It forces the reaction through a catalytic cycle that is immune to amine poisoning.
References
Mechanisms of Amine Poisoning: Avanthay, M., et al. "Identifying palladium culprits in amine catalysis." Nature Catalysis, vol. 4, 2021, pp. 994–998.[2] Link[2]
Buchwald Ligand Efficacy: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461–1473. Link
NHC Catalysts (PEPPSI): Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, vol. 12, no. 18, 2006, pp. 4749–4755. Link
Ortho-Substituent Effects: Sherwood, J., et al. "Ortho-substituent effects on the Suzuki–Miyaura cross-coupling of aryl halides." Journal of Organometallic Chemistry, vol. 716, 2012, pp. 27–32. Link
analytical methods for 3-Bromo-2-morpholinobenzaldehyde characterization
An In-Depth Comparative Guide to the Analytical Characterization of 3-Bromo-2-morpholinobenzaldehyde Introduction 3-Bromo-2-morpholinobenzaldehyde is a synthetic organic compound with potential applications in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Analytical Characterization of 3-Bromo-2-morpholinobenzaldehyde
Introduction
3-Bromo-2-morpholinobenzaldehyde is a synthetic organic compound with potential applications in medicinal chemistry and materials science. As with any novel compound intended for these fields, its unambiguous characterization is of paramount importance. The identity, purity, and structural integrity of the molecule must be rigorously established to ensure the reliability and reproducibility of downstream applications. This guide provides a comprehensive overview and comparison of the essential analytical techniques for the definitive characterization of 3-Bromo-2-morpholinobenzaldehyde, grounded in the principles of scientific integrity and supported by practical, field-proven insights.
Core Analytical Techniques: A Multi-Pronged Approach
The characterization of a novel molecule like 3-Bromo-2-morpholinobenzaldehyde is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the determination of the molecule's connectivity and stereochemistry.
Expertise & Experience: For 3-Bromo-2-morpholinobenzaldehyde, both ¹H and ¹³C NMR are indispensable. ¹H NMR will reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR provides information on the number and types of carbon atoms. For a molecule with potentially overlapping proton signals, 2D NMR techniques like COSY and HSQC can be invaluable in resolving ambiguities.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key sample resonances.
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm.
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine the relative ratios of the protons.
Data Presentation: Predicted NMR Data
¹H NMR (Predicted)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Aldehyde Proton
9.8 - 10.2
s
1H
-CHO
Aromatic Protons
7.0 - 7.8
m
3H
Ar-H
Morpholine Protons (O-CH₂)
3.7 - 3.9
t
4H
Morpholine
Morpholine Protons (N-CH₂)
2.9 - 3.1
t
4H
Morpholine
¹³C NMR (Predicted)
Chemical Shift (δ, ppm)
Assignment
Aldehyde Carbonyl
188 - 192
-CHO
Aromatic Carbons
120 - 155
Ar-C
Morpholine Carbons (O-CH₂)
66 - 68
Morpholine
Morpholine Carbons (N-CH₂)
52 - 54
Morpholine
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expertise & Experience: For a molecule like 3-Bromo-2-morpholinobenzaldehyde, a high-resolution mass spectrometer (HRMS) is highly recommended. This will provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The presence of a bromine atom is a key feature to look for, as it will produce a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximately 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and will likely produce a strong protonated molecular ion peak [M+H]⁺.
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Data Analysis: Identify the molecular ion peaks and compare the measured m/z value to the theoretical value for the proposed structure. Analyze the isotopic pattern to confirm the presence of bromine.
Data Presentation: Predicted Mass Spectrometry Data
Parameter
Value
Molecular Formula
C₁₁H₁₂BrNO₂
Theoretical Monoisotopic Mass
269.0051
Expected [M+H]⁺ (for ⁷⁹Br)
270.0124
Expected [M+H]⁺ (for ⁸¹Br)
272.0104
Key Fragments
Loss of CHO, loss of morpholine, cleavage of the morpholine ring
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is a cornerstone technique for assessing the purity of a compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Expertise & Experience: For 3-Bromo-2-morpholinobenzaldehyde, a reverse-phase HPLC method using a C18 column is a good starting point. A UV-Vis detector is suitable as the benzaldehyde moiety contains a chromophore. The primary goal is to develop a method that shows a single, sharp peak for the main compound, with any impurities being well-resolved. It is also crucial for separating potential positional isomers, which would have identical mass spectra but different NMR spectra.
Experimental Protocol: Reverse-Phase HPLC
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
Method Development:
Column: C18, 5 µm particle size, 4.6 x 250 mm.
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.
Flow Rate: 1.0 mL/min.
Detector: UV-Vis at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
Data Analysis: The purity of the sample is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: Representative HPLC Data
Peak
Retention Time (min)
Area (%)
Identity
1
2.5
0.5
Impurity
2
8.2
99.3
3-Bromo-2-morpholinobenzaldehyde
3
9.1
0.2
Impurity
Elemental Analysis: The Empirical Formula Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.
Expertise & Experience: This is a classic and still highly relevant technique. The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for the proposed structure.
Experimental Protocol: CHN Analysis
Sample Preparation: Provide a pure, dry sample (2-3 mg) to the analytical facility.
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
Data Presentation: Elemental Analysis Data
Element
Theoretical (%)
Experimental (%)
Carbon (C)
48.91
48.85
Hydrogen (H)
4.48
4.51
Nitrogen (N)
5.19
5.22
Visualization of the Analytical Workflow
A logical and systematic workflow is crucial for the efficient and comprehensive characterization of a new compound.
Caption: A logical workflow for the characterization of 3-Bromo-2-morpholinobenzaldehyde.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
Comparative
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Technical Guide to HPLC Methodologies for Purity Assessment of 3-Bromo-2-morpholinobenzaldehyde 3-Bromo-2-morpholinobenzaldehyde is a key building block in the synthesis of various pharmaceutical agents. As a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to HPLC Methodologies for Purity Assessment of 3-Bromo-2-morpholinobenzaldehyde
3-Bromo-2-morpholinobenzaldehyde is a key building block in the synthesis of various pharmaceutical agents. As an advanced intermediate, its purity is paramount, directly impacting the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). A robust analytical method to assess its purity is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and successful drug development. Impurities, which can originate from starting materials, by-products of side reactions, or degradation, must be identified and quantified to ensure they are below acceptable limits.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-Bromo-2-morpholinobenzaldehyde. We will explore the rationale behind method selection, compare alternative chromatographic approaches, and provide detailed protocols grounded in established pharmacopeial standards.[1][2]
Pillar 1: The Workhorse Method - Reversed-Phase HPLC (RP-HPLC)
For molecules like 3-Bromo-2-morpholinobenzaldehyde, which possess both non-polar (brominated benzene ring) and polar (morpholine and aldehyde groups) moieties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical and most common starting point.[3] The separation mechanism is based on the partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices
Stationary Phase Selection: A C18 (octadecylsilane) column is the conventional choice. Its long alkyl chains provide strong hydrophobic interactions with the benzaldehyde core of the molecule, ensuring adequate retention. The moderate polarity of the morpholine and bromo groups allows for effective elution with a standard aqueous/organic mobile phase.
Mobile Phase Composition: A gradient elution is superior to an isocratic one for purity analysis.[4][5] This is because potential impurities can span a wide polarity range. A gradient starting with a high aqueous content will retain and separate highly polar impurities, while gradually increasing the organic solvent concentration will elute the main compound and any non-polar impurities. A typical mobile phase would consist of:
Solvent A: An aqueous buffer, such as 20 mM potassium phosphate or ammonium acetate, with the pH adjusted to between 3 and 4. The morpholine group is basic; maintaining a low pH ensures it is protonated, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the column surface.
Solvent B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.
Detection: The benzaldehyde chromophore allows for sensitive detection using a UV spectrophotometer.[6][7] An analysis wavelength is typically set at the absorbance maximum of the compound, likely around 254 nm or 280 nm, to ensure high sensitivity for both the parent compound and related impurities.
Workflow for RP-HPLC Purity Assessment
Caption: Workflow for RP-HPLC purity analysis of 3-Bromo-2-morpholinobenzaldehyde.
Pillar 2: Alternative Selectivity - Phenyl and Fluorinated Phase HPLC
While C18 is a robust starting point, achieving optimal separation of structurally similar impurities, such as positional isomers or precursors, may require alternative selectivity.
Pentafluorophenyl (PFP) Phases: These columns are particularly effective for separating halogenated aromatic compounds.[8] The electron-rich fluorine atoms on the stationary phase can engage in unique π-π, dipole-dipole, and charge-transfer interactions with the brominated aromatic ring of the analyte and its impurities. This can provide a completely different elution order and resolve peaks that co-elute on a C18 column.
Phenyl-Hexyl Phases: These phases offer alternative π-π interactions compared to C18's purely hydrophobic mechanism.[9] They can be beneficial if key impurities differ in their aromatic character or substitution pattern.
The choice to move to these phases is driven by an inability of the primary C18 method to resolve a critical pair of peaks, often discovered during method development or forced degradation studies.
If the manufacturing process involves highly polar starting materials (e.g., morpholine) or if polar degradation products are formed, these may be poorly retained on an RP-HPLC column, eluting in the void volume with other matrix components.[10] In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is an invaluable alternative.[11][12][13]
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile).[11][13] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained, while non-polar compounds elute earlier. This is essentially the opposite of RP-HPLC.
RP-HPLC vs. HILIC Separation Principles
Caption: Comparison of separation principles in RP-HPLC and HILIC.
Comparative Summary of HPLC Methods
Feature
Reversed-Phase (C18)
PFP / Phenyl Phase
HILIC
Primary Application
General purpose, first-line method for purity and impurities.
Resolving halogenated isomers and compounds with aromatic differences.
Separating highly polar impurities not retained in RP-HPLC.
High organic (>70%) to lower organic gradient.[13]
Advantages
Highly robust, versatile, wide availability of columns.
Orthogonal selectivity to C18, excellent for aromatic compounds.
Excellent retention of very polar compounds, MS-friendly mobile phases.
Disadvantages
Poor retention of very polar compounds.
Can have lower stability than C18 phases.
Longer equilibration times, sensitive to mobile phase water content.
Trustworthiness: The Role of Method Validation and Forced Degradation
A developed HPLC method is only trustworthy if it is validated to be "fit for purpose" according to ICH Q2(R1) guidelines. A critical component of this is demonstrating the method is stability-indicating .[14][15] This is achieved through forced degradation studies.[16][17][18][19]
Forced degradation involves subjecting the drug substance to harsh conditions to intentionally generate degradation products. The goal is to challenge the analytical method to prove it can separate these newly formed degradants from the main compound.[15][18]
Experimental Protocol: Forced Degradation Study
Prepare Stock Solution: Prepare a stock solution of 3-Bromo-2-morpholinobenzaldehyde in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2-8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the analytical concentration.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period. Cool, neutralize with 0.1 M HCl, and dilute.
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period. Dilute to the analytical concentration.
Thermal Degradation: Store the solid drug substance in an oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 24-48 hours). Dissolve and dilute the stressed solid to the target concentration.
Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other (Resolution > 1.5). Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the main peak is spectrally pure in all stressed conditions.
Experimental Protocol: RP-HPLC Method for Purity Assessment
This protocol describes a validated method for determining the purity of 3-Bromo-2-morpholinobenzaldehyde and its related substances.
1. Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Column Temperature: 30°C.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0
90
10
25
10
90
30
10
90
31
90
10
| 35 | 90 | 10 |
2. Preparation of Solutions:
Diluent: Acetonitrile/Water (50:50 v/v).
Test Solution: Accurately weigh and dissolve approximately 25 mg of 3-Bromo-2-morpholinobenzaldehyde in the diluent to a final volume of 50.0 mL (Concentration: ~0.5 mg/mL).
Reference Solution (for quantification of impurities): Dilute the Test Solution 1.0 mL to 100.0 mL with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL (Concentration: ~0.05% of the Test Solution).
The relative standard deviation (RSD) of the peak area for the six replicate injections should be not more than 5.0%.
The tailing factor for the main peak should be not more than 2.0.
The theoretical plates for the main peak should be not less than 2000.
4. Procedure:
Inject the diluent as a blank to ensure no interfering peaks are present.
Inject the Reference Solution and identify the retention time of the main peak.
Inject the Test Solution.
Integrate all peaks in the chromatogram of the Test Solution. Disregard any peaks from the blank and any peaks smaller than the limit of detection.
5. Calculation:
Calculate the percentage of each impurity using the area normalization method:
% Impurity = (Area of individual impurity peak / Total area of all peaks) x 100
Conclusion
The selection of an appropriate HPLC method for the purity assessment of 3-Bromo-2-morpholinobenzaldehyde is a strategic process that begins with a robust RP-HPLC method. This primary method serves as the foundation for routine quality control. However, a comprehensive understanding of potential impurities and degradation pathways, elucidated through forced degradation studies, is crucial. When faced with challenging separations, alternative column chemistries like PFP or orthogonal techniques such as HILIC provide the necessary tools to develop a truly specific and reliable stability-indicating method. The ultimate goal is a validated, trustworthy method that ensures the quality and safety of the final pharmaceutical product.
References
U.S. Pharmacopeia. <621> Chromatography. Available from: [Link]
European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022). Available from: [Link]
USP-NF. <621> Chromatography. (2023). Available from: [Link]
United States Pharmacopeia. General Chapter, <621> Chromatography. (2021). Available from: [Link]
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SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available from: [Link]
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ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. (2022). Available from: [Link]
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MDPI. Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract. (2021). Available from: [Link]
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PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007). Available from: [Link]
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Buchi.com. Why HILIC is what your polar compounds need for purification. Available from: [Link]
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Phenomenex. HILIC HPLC Column. Available from: [Link]
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In-ovine.com. Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. (2022). Available from: [Link]
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Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. (2025). Available from: [Link]
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ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available from: [Link]
Journal of Food and Drug Analysis. Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Available from: [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
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A Comparative Guide to the Biological Activity of 3-Bromo-2-morpholinobenzaldehyde and Its Analogs
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including p...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial properties. The strategic functionalization of the benzaldehyde ring allows for the fine-tuning of these activities. This guide provides a comparative analysis of the biological potential of 3-Bromo-2-morpholinobenzaldehyde, a molecule of significant interest, and its structural analogs. We will delve into the anticipated cytotoxic and antimicrobial activities, supported by experimental data from closely related compounds, and provide detailed protocols for their evaluation.
Introduction: The Promise of Substituted Benzaldehydes
Benzaldehyde and its derivatives have long been recognized for their therapeutic potential. The aldehyde functional group is a key pharmacophore that can participate in various biological interactions. The addition of substituents to the benzene ring, such as halogens and heterocyclic moieties, can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.
The core structure of interest, 3-Bromo-2-morpholinobenzaldehyde, combines three key features:
A Benzaldehyde Core: Known to possess anticancer properties through the inhibition of key signaling pathways.[1][2][3]
A Bromine Substituent: Halogens can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. The position of the bromine atom is crucial in determining its electronic influence on the ring.
A Morpholine Moiety: This heterocycle is a common feature in many approved drugs and is known to improve pharmacokinetic properties and contribute to biological activity, including anticancer and antimicrobial effects.[4][5]
This guide will explore the expected biological profile of 3-Bromo-2-morpholinobenzaldehyde by comparing it with its structural analogs, focusing on the individual and synergistic contributions of these functional groups.
Comparative Analysis of Biological Activity
While direct experimental data for 3-Bromo-2-morpholinobenzaldehyde is not extensively available in the public domain, we can infer its potential activity by examining its structural components and comparing them to analogs with known biological profiles.
Anticancer Activity: A Tale of Substituent Effects
The anticancer activity of benzaldehyde derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation in cancer cells.[6] The mechanism of action for the parent benzaldehyde has been shown to involve the suppression of multiple signaling pathways, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, through the regulation of 14-3-3ζ-mediated protein-protein interactions.[1][3]
Table 1: Comparative Cytotoxicity of Benzaldehyde Analogs against Various Cancer Cell Lines
Discussion of Structure-Activity Relationships (SAR):
The Role of the Morpholine Ring: The presence of a morpholine ring, as seen in the potent benzomorpholine derivatives, is often associated with enhanced anticancer activity.[4][5] This is likely due to improved solubility and the ability to form favorable interactions with biological targets. We hypothesize that the morpholino group at the 2-position of our target compound will contribute positively to its cytotoxic potential.
The Influence of the Bromo Group: The bromine atom at the 3-position is expected to increase the lipophilicity of the molecule, which could lead to better cell permeability. Halogenated salicylaldehydes have shown potent activity against various microbial and cancer cell lines.[7] The electron-withdrawing nature of the bromine atom can also influence the reactivity of the aldehyde group.
Synergistic Effects: The combination of the morpholino and bromo substituents on the benzaldehyde scaffold is anticipated to result in a synergistic enhancement of anticancer activity. The morpholino group may provide a key binding interaction, while the bromo group enhances cellular uptake and overall potency.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Substituted benzaldehydes and morpholine derivatives have also demonstrated significant antimicrobial properties.[7][8] The mechanism of action can vary but often involves the disruption of cell membranes, inhibition of essential enzymes, or interference with microbial growth signaling pathways.
Table 2: Comparative Antimicrobial Activity of Benzaldehyde and Morpholine Analogs
Discussion of Structure-Activity Relationships (SAR):
Halogenation and Antimicrobial Potency: The presence of a halogen, such as bromine, on the aromatic ring is a well-established strategy for enhancing antimicrobial activity.[7][9] We predict that the 3-bromo substitution in our target compound will be a key contributor to its antimicrobial profile.
The Morpholine Advantage: The morpholine moiety can also contribute to antimicrobial activity, potentially by increasing the compound's interaction with microbial cell walls or intracellular targets.
Spectrum of Activity: Based on the activity of related compounds, 3-Bromo-2-morpholinobenzaldehyde is expected to exhibit broad-spectrum antimicrobial activity against both Gram-positive bacteria and fungi.
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities of 3-Bromo-2-morpholinobenzaldehyde and its analogs, standardized in vitro assays are essential.
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12][13]
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (3-Bromo-2-morpholinobenzaldehyde and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Step-by-Step Methodology:
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the potential mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: Hypothesized anticancer mechanism of 3-Bromo-2-morpholinobenzaldehyde.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
This guide provides a comprehensive, albeit partially predictive, comparison of the biological activity of 3-Bromo-2-morpholinobenzaldehyde and its analogs. Based on established structure-activity relationships, this compound is hypothesized to possess significant anticancer and antimicrobial properties. The presence of the morpholine ring is expected to enhance its pharmacological profile, while the bromo substituent is likely to increase its potency.
The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses. Future research should focus on the synthesis of 3-Bromo-2-morpholinobenzaldehyde and a focused library of its analogs to systematically evaluate their biological activities. Such studies will be instrumental in elucidating the precise structure-activity relationships and identifying lead compounds for further preclinical development. The exploration of the benzaldehyde scaffold continues to be a promising avenue for the discovery of novel and effective therapeutic agents.
References
Saitoh, J., & Saya, H. (2016). Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14 Supplement), 4758. [Link]
ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. [Link]
Saitoh, J., & Saya, H. (2018). Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. Cancer Research, 78(13 Supplement), 2874. [Link]
Saitoh, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]
Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]
Narang, D., et al. (2019). SYNTHESIS, ANTIMICROBIAL, BIOFILM INHIBITION AND ANTIOXIDANT ACTIVITIES OF SOME NOVEL UNDECENOIC ACID-BASED SUBSTITUTED BENZALDEHYDE OXIME ESTER DERIVATIVES. ResearchGate. [Link]
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Peltokorpi, A., et al. (2012). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. Zeitschrift für Naturforschung C, 66(11-12), 549-556. [Link]
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Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link]
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Al-Momani, W., & Al-Smadi, M. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Infectious Diseases, 52, 55-61. [Link]
spectroscopic comparison of 3-Bromo-2-morpholinobenzaldehyde isomers
An In-Depth Spectroscopic Guide to Differentiating Isomers of Bromo-Morpholinobenzaldehyde Authored by Dr. Evelyn Reed, Senior Application Scientist For the medicinal chemist and analytical scientist, the unambiguous str...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Spectroscopic Guide to Differentiating Isomers of Bromo-Morpholinobenzaldehyde
Authored by Dr. Evelyn Reed, Senior Application Scientist
For the medicinal chemist and analytical scientist, the unambiguous structural elucidation of regioisomers is a foundational step in drug discovery and development. Subtle changes in the substitution pattern on an aromatic ring can profoundly alter a molecule's pharmacological and toxicological profile. This guide provides a comprehensive spectroscopic framework for the comparative analysis of 3-Bromo-2-morpholinobenzaldehyde and its closely related positional isomers.
We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectral differences. This guide is designed to equip researchers with the analytical strategies needed to confidently distinguish between these critical structural variants. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data interpretation.
The Challenge of Isomerism: A Comparative Overview
The electronic interplay between the electron-withdrawing bromine atom and the electron-donating morpholine group, combined with the aldehyde functionality, creates unique electronic environments for each isomer. These differences manifest as distinct fingerprints in their respective spectra. For this guide, we will compare the target compound, 3-Bromo-2-morpholinobenzaldehyde (1) , with two other common positional isomers: 5-Bromo-2-morpholinobenzaldehyde (2) and 4-Bromo-3-morpholinobenzaldehyde (3) .
Caption: Molecular structures of the bromo-morpholinobenzaldehyde isomers under comparison.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for elucidating the substitution pattern on an aromatic ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide direct evidence of their relative positions.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the purified analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width of 220-250 ppm.
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation) and HSQC (C-H correlation).
Caption: Generalized workflow for NMR analysis of bromo-morpholinobenzaldehyde isomers.
Comparative ¹H NMR Analysis (Predicted)
The key to differentiation lies in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern dictates the number of protons and their splitting patterns.
Isomer 1 (3-Bromo-2-morpholino): Expect three aromatic protons exhibiting a complex splitting pattern. The proton at C6 (ortho to the aldehyde) will likely be the most downfield. The protons at C4 and C5 will be coupled to each other and show further coupling to the other protons.
Isomer 2 (5-Bromo-2-morpholino): Expect three aromatic protons. The proton at C6 (ortho to the aldehyde) will appear as a doublet. The proton at C3 (ortho to the morpholino group) will also be a doublet, and the proton at C4 will be a doublet of doublets, coupled to both C3-H and C6-H. This clean splitting pattern is a key identifier.
Isomer 3 (4-Bromo-3-morpholino): Expect three aromatic protons. The proton at C2 (ortho to the aldehyde) will be a singlet (or a very narrow doublet due to small meta-coupling). The protons at C5 and C6 will form an AX or AB system, appearing as two doublets.
Parameter
Isomer 1 (3-Br, 2-morpholino)
Isomer 2 (5-Br, 2-morpholino)
Isomer 3 (4-Br, 3-morpholino)
Aldehyde Proton (CHO)
~9.8-10.0 ppm (singlet)
~9.7-9.9 ppm (singlet)
~9.9-10.1 ppm (singlet)
Aromatic Protons
3H, complex multiplet
3H, distinct doublets and dd
3H, one singlet and two doublets
Morpholino Protons (-OCH₂CH₂N-)
Two multiplets, ~3.8-4.0 & ~3.0-3.2 ppm
Two multiplets, ~3.8-4.0 & ~3.2-3.4 ppm
Two multiplets, ~3.8-4.0 & ~3.1-3.3 ppm
Comparative ¹³C NMR Analysis (Predicted)
The chemical shifts of the carbon atoms directly attached to the substituents are highly diagnostic.
Carbon Signal
Isomer 1 (3-Br, 2-morpholino)
Isomer 2 (5-Br, 2-morpholino)
Isomer 3 (4-Br, 3-morpholino)
C=O (Aldehyde)
~190-192 ppm
~189-191 ppm
~191-193 ppm
C-N (Morpholino)
~150-155 ppm
~152-157 ppm
~145-150 ppm
C-Br
~115-120 ppm
~118-123 ppm
~125-130 ppm
C-CHO
~130-135 ppm
~128-133 ppm
~133-138 ppm
Causality: The chemical shift of the carbon attached to the bromine (C-Br) is significantly influenced by the position of the other substituents. Similarly, the electronic environment of the C-N carbon is modulated by the proximity of the bromo and aldehyde groups, leading to predictable shifts in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not be the primary tool for distinguishing these specific isomers, it is essential for confirming the presence of the key aldehyde and morpholine moieties and can reveal subtle electronic differences.
Experimental Protocol: IR Data Acquisition
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powdered sample directly on the ATR crystal.
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Background Correction: Perform a background scan before running the sample to subtract the spectrum of air (CO₂ and H₂O).
Comparative IR Analysis (Predicted)
The most diagnostic peak is the carbonyl (C=O) stretch of the aldehyde. Its frequency is sensitive to the electronic effects of the ring substituents.
C=O Stretch: An electron-donating group (like morpholine) ortho or para to the aldehyde can lower the C=O stretching frequency due to resonance. An electron-withdrawing group (like bromine) tends to increase it.
Isomer 1 & 2: The morpholine group is ortho to the aldehyde, providing an electron-donating effect. This would likely result in a C=O stretch at a slightly lower wavenumber compared to Isomer 3.
Isomer 3: The morpholine group is meta to the aldehyde, so its electron-donating resonance effect on the carbonyl is minimal. The electron-withdrawing inductive effect of the bromine (also meta) will be more dominant, likely resulting in a C=O stretch at a slightly higher wavenumber.
Vibrational Mode
Isomer 1 (3-Br, 2-morpholino)
Isomer 2 (5-Br, 2-morpholino)
Isomer 3 (4-Br, 3-morpholino)
C=O Stretch (Aldehyde)
~1685-1695 cm⁻¹
~1685-1695 cm⁻¹
~1690-1700 cm⁻¹
C-N Stretch (Amine)
~1230-1250 cm⁻¹
~1230-1250 cm⁻¹
~1220-1240 cm⁻¹
C-Br Stretch
~550-650 cm⁻¹
~550-650 cm⁻¹
~550-650 cm⁻¹
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the isomers and can provide structural clues through analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
Ionization Method: Electrospray ionization (ESI) is a common and effective method for these types of molecules, typically producing the protonated molecular ion [M+H]⁺.
Analysis: Acquire a full scan mass spectrum using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.
Comparative MS Analysis
All three isomers will have the same molecular weight (C₁₁H₁₂BrNO₂ = 270.0055 g/mol ). The key diagnostic features are:
Molecular Ion Isotope Pattern: The presence of a bromine atom will result in a characteristic M+ and M+2 isotope pattern with approximately equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br). This is a definitive confirmation of a single bromine atom in the structure.
Accurate Mass: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The measured mass should be within 5 ppm of the theoretical mass.
Fragmentation (MS/MS): While the primary fragmentation patterns might show similarities, the relative intensities of certain fragment ions could differ. For example, the loss of a CHO group, or fragmentation within the morpholine ring, might be influenced by the substitution pattern, though these differences can be subtle.
Conclusion: An Integrated Approach
No single technique provides the complete picture. A robust and defensible structural elucidation relies on the synergistic interpretation of data from multiple spectroscopic methods.
NMR (¹H and ¹³C) is the definitive technique for differentiating these positional isomers, with the aromatic proton splitting patterns serving as the most unambiguous evidence.
IR spectroscopy acts as a crucial confirmation of functional groups, with subtle shifts in the carbonyl frequency providing secondary evidence of the electronic environment.
Mass Spectrometry unequivocally confirms the molecular formula and the presence of the bromine atom through its characteristic isotopic signature.
By employing this integrated analytical workflow, researchers can confidently assign the correct structure to their synthesized bromo-morpholinobenzaldehyde isomer, ensuring the integrity of subsequent biological and pharmacological studies.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. [Link]
National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
Safety & Regulatory Compliance
Safety
A Researcher's Guide to Safely Handling 3-Bromo-2-morpholinobenzaldehyde: PPE, Operations, and Disposal
As a novel compound at the forefront of research, 3-Bromo-2-morpholinobenzaldehyde presents unique opportunities alongside significant safety considerations. This guide provides drug development professionals, researcher...
Author: BenchChem Technical Support Team. Date: February 2026
As a novel compound at the forefront of research, 3-Bromo-2-morpholinobenzaldehyde presents unique opportunities alongside significant safety considerations. This guide provides drug development professionals, researchers, and scientists with a detailed framework for its safe handling. By integrating established protocols for analogous chemical structures—brominated aromatics, aldehydes, and morpholine derivatives—we can establish a robust safety plan. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a culture of safety and integrity in the laboratory.
Hazard Identification and Risk Assessment: A Proactive Approach
Before any laboratory work commences, a thorough risk assessment is mandatory. While specific toxicological data for 3-Bromo-2-morpholinobenzaldehyde is not extensively documented, its constituent functional groups provide a strong basis for predicting its hazard profile. The molecule combines a brominated benzaldehyde with a morpholine substituent. Bromobenzaldehydes are known to be irritants and harmful if swallowed, while morpholine is corrosive and flammable.[1][2][3][4][5] Therefore, a cautious and conservative approach to handling is essential.
Predicted Hazard Profile:
Skin and Eye Irritation/Corrosion: Likely to cause skin irritation and serious eye irritation based on data for 3-Bromobenzaldehyde.[4][5] The morpholine component introduces a risk of more severe corrosive injuries.[1][6]
Acute Toxicity (Oral): Expected to be harmful if swallowed.[4][5]
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[4][5]
Sensitization: Aldehydes are known sensitizers, and repeated exposure could lead to allergic reactions.[7]
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions that isolate the hazard.
Chemical Fume Hood: All manipulations of 3-Bromo-2-morpholinobenzaldehyde, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[10] This is critical to prevent the inhalation of any fine powders or aerosols.
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are safely diluted and removed.[11]
Designated Work Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination of other workspaces.
Personal Protective Equipment (PPE): A Comprehensive Barrier
When engineering controls are in place, a carefully selected suite of PPE provides the necessary direct protection.
Eye and Face Protection:
Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2] Standard safety glasses are insufficient as they do not protect against splashes from all angles.
Rationale: Given the high likelihood of severe eye irritation, protecting against accidental splashes of either the solid or its solutions is paramount.[4][5] For larger-scale operations (>1g), the use of a full face shield over safety goggles is strongly recommended.[2][7]
Hand Protection:
Requirement: Nitrile or butyl rubber gloves are recommended for handling this compound and its solutions.[7] Avoid latex gloves, as they offer poor protection against many organic chemicals.[7]
Causality: The choice of glove material is critical. Nitrile provides good resistance against a wide range of chemicals, including aldehydes and aromatic compounds.[7] Always double-check the glove manufacturer's compatibility chart for the specific solvents being used. Gloves should be inspected for tears or pinholes before each use and changed immediately upon signs of degradation or contamination.
Glove Material
Suitability for Aldehydes & Aromatics
Key Considerations
Nitrile
Excellent
Good for incidental contact. Check breakthrough times for prolonged use or immersion.
Butyl Rubber
Excellent
Highly resistant to aldehydes and many organic solvents.[7] Ideal for extensive handling.
Latex
Poor
Not recommended; offers minimal protection against this class of chemicals.[7]
Body Protection:
Requirement: A flame-retardant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Rationale: This protects the skin on the arms and torso from contact with the chemical.[6] Contaminated clothing must be removed immediately and washed before reuse.[2][3]
Respiratory Protection:
Requirement: Under normal conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or failure of engineering controls, an air-purifying respirator with an organic vapor cartridge is necessary.[7]
Rationale: This prevents inhalation of harmful concentrations of the compound, which could cause significant respiratory tract irritation.[2][4]
Operational Protocol: A Step-by-Step Guide to Safety
A systematic workflow minimizes risk and ensures reproducibility.
Workflow for Handling 3-Bromo-2-morpholinobenzaldehyde
Caption: Step-by-step workflow for safe handling.
Spill and Disposal Management
Accidents can happen, and a clear plan is crucial for mitigating their impact.
Spill Response:
Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your institution's Environmental Health and Safety (EHS) office.[12] Prevent the spill from entering drains.[13] Only personnel trained in hazardous spill response with appropriate respiratory protection should attempt to clean up a large spill.[10]
Spill Response Decision Tree
Caption: Decision workflow for spill response.
Waste Disposal:
Classification: As a brominated organic compound, all waste containing 3-Bromo-2-morpholinobenzaldehyde must be classified as halogenated organic waste .[14][15]
Segregation: It is critical to keep halogenated and non-halogenated waste streams separate.[15][16] Co-mingling increases disposal costs and complexity.[12][16]
Containers: Use clearly labeled, sealed containers designated for "Halogenated Organic Waste".[12][14] Ensure the container is compatible with the chemical and any solvents used.[14]
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents; do not use abbreviations.[14]
Procedure: Follow all institutional and local regulations for the final disposal of hazardous chemical waste.[5]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-Bromo-2-morpholinobenzaldehyde, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. [Link]
Redox. (2022). Safety Data Sheet Morpholine. [Link]
Temple University. Halogenated Solvents in Laboratories. Campus Operations, Environmental Health and Radiation Safety. [Link]